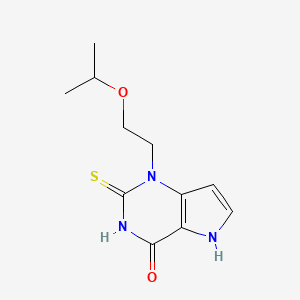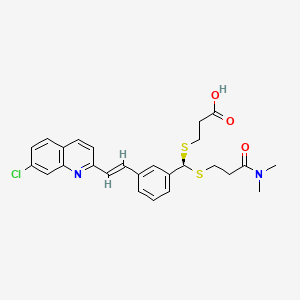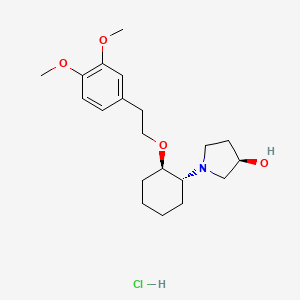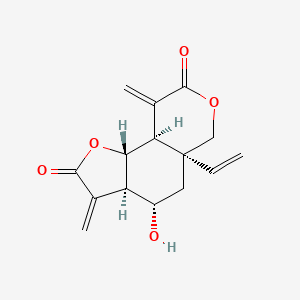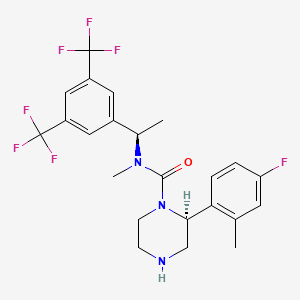
Idronoxil
Overview
Description
Idronoxil is a substance that is being studied in the treatment of cancer . It belongs to the family of drugs called signal transduction inhibitors . It is a synthetic flavonoid derivative .
Molecular Structure Analysis
Idronoxil has a molecular formula of C15H12O3 . Its average weight is 240.254 and its monoisotopic weight is 240.07864425 .Chemical Reactions Analysis
Idronoxil activates the mitochondrial caspase system, inhibits X-linked inhibitor of apoptosis (XIAP), and disrupts FLICE inhibitory protein (FLIP) expression, resulting in tumor cell apoptosis . This agent also inhibits DNA topoisomerase II by stabilizing the cleavable complex, thereby preventing DNA replication and resulting in tumor cell death .Scientific Research Applications
Anti-Tumor Agent
Phenoxodiol is an isoflavene anti-tumor agent . It has been shown to be effective against various types of cancer cells, including neuroblastoma SKN-BE (2)C, triple-negative breast cancer MDA-MB-231, and glioblastoma U87 .
Conjugation with Polysaccharides
Phenoxodiol can be conjugated on the polysaccharide dextran using immobilized laccase as a biocatalyst . This conjugation leads to better stability and enhanced biological activity of the conjugate compared to the free drug alone .
Anti-Oxidant Activity
The conjugate of Phenoxodiol and dextran has been found to have significant anti-oxidant activity . An accelerated stability test showed that the resultant conjugate was nine times more stable than the free phenoxodiol when tested for its residual anti-oxidant activity .
Anti-Angiogenic Activity
Phenoxodiol also exhibits anti-angiogenic activity . The conjugate of Phenoxodiol and dextran was found to retain 62% of its anti-angiogenic activity in the conjugate form .
Pharmacokinetics in Cancer Treatment
Phenoxodiol has been studied for its pharmacokinetics following intravenous administration to patients with advanced cancer . It has a short plasma half-life, leading to a rapid attainment of steady state levels during continuous intravenous infusion .
Inhibition of ENOX2
Phenoxodiol acts by inhibiting ENOX2 (tNOX), a tumor-associated cell surface ubiquitinol (NADH) oxidase, which functions as an alternative pathway for plasma membrane electron transport .
Mechanism of Action
Phenoxodiol, also known as Idronoxil or Dehydroequol, is a synthetic analogue of the naturally occurring plant isoflavone and anticancer agent, genistein . It has been studied for its potential in the treatment of various forms of cancer .
Target of Action
Phenoxodiol’s primary targets include S1PRs (Sphingosine 1-phosphate receptors), SPHK1 (Sphingosine kinase 1), and SPHK2 (Sphingosine kinase 2) . These targets play crucial roles in cell proliferation and survival, and their inhibition can lead to cell death .
Mode of Action
Phenoxodiol inhibits the proliferation of many cancer cell lines and induces apoptosis . It disrupts the expression of FLICE-inhibitory protein (FLIP) and leads to the degradation of the X-linked inhibitor of apoptosis (XIAP) , both through caspase-dependent and -independent pathways . Furthermore, it inhibits plasma membrane electron transport in tumor cell lines and primary immune cells .
Biochemical Pathways
Phenoxodiol’s antiproliferative effects are associated with the inhibition of plasma membrane electron transport in tumor cell lines and primary immune cells . It also inhibits the lipid kinase sphingosine kinase, which has been implicated in endothelial cell activation, angiogenesis, and oncogenesis .
Pharmacokinetics
Phenoxodiol has a short plasma half-life, particularly in its free form, leading to a rapid attainment of steady-state levels during continuous intravenous infusion . The elimination half-lives for free and total phenoxodiol are 0.67 ± 0.53 h and 3.19 ± 1.93 h, respectively, while the total plasma clearance rates are 2.48 ± 2.33 L/h and 0.15 ± 0.08 L/h, respectively . The apparent volumes of distribution are 1.55 ± 0.69 L/kg and 0.64 ± 0.51 L/kg for free and total phenoxodiol, respectively .
Result of Action
Phenoxodiol elicits anti-cancer effects in cancer cell lines representative of early and later stages of development through a yet-unknown cell death mechanism . It induces mitotic arrest and apoptosis in most cancer cells . It also exhibits potent antiangiogenic properties, inhibiting endothelial cell proliferation, migration, and capillary tube formation .
Action Environment
The bioavailability and activity of phenolic compounds like Phenoxodiol can be influenced by various environmental factors. These compounds are generally synthesized as part of plant growth, but different environmental factors can cause their synthesis as a protective response of the plant to external conditions . .
Future Directions
Strategies to overcome the issue of low bioavailability of Idronoxil are currently being explored . There is potential for Idronoxil to synergize with, or complement, a wide range of cancer therapies . A phase I/II trial of NOX66 (a formulation of Idronoxil) in combination with nivolumab in patients with advanced cancer has shown promising results .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUBHVMHNVYXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231029 | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
81267-65-4 | |
| Record name | Phenoxodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idronoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOXODIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDRONOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


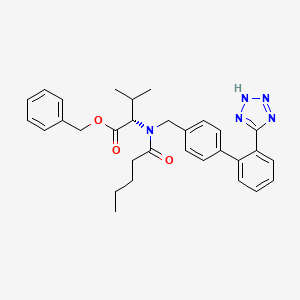
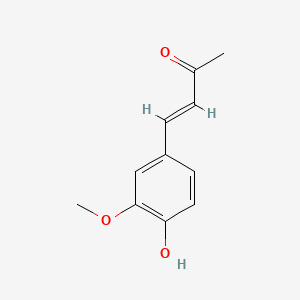
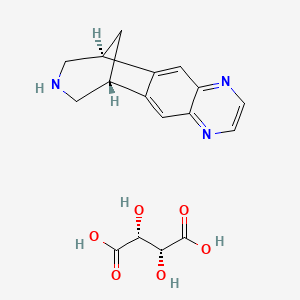
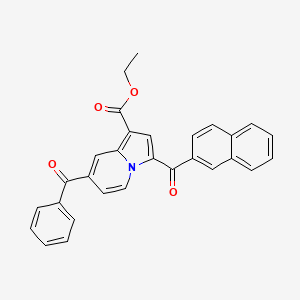
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
